Vascular Potency: BMS-204352 Exhibits 7.5-Fold Higher Potency than Retigabine in Mesenteric Arteries
In rat mesenteric arteries, BMS-204352 demonstrates an EC50 of 1.9 μM for relaxation, which is 7.5-fold more potent than retigabine (EC50 14.3 μM) [1]. BMS-204352 also shows superior potency compared to S-1 (EC50 2.5 μM, 1.3-fold difference) and ICA-27243 (EC50 5.4 μM, 2.8-fold difference) [1].
| Evidence Dimension | Vasorelaxation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.9 μM |
| Comparator Or Baseline | Retigabine: EC50 = 14.3 μM; S-1: EC50 = 2.5 μM; ICA-27243: EC50 = 5.4 μM |
| Quantified Difference | 7.5-fold more potent than retigabine; 1.3-fold more potent than S-1; 2.8-fold more potent than ICA-27243 |
| Conditions | Rat mesenteric arteries, ex vivo vascular relaxation assay |
Why This Matters
Researchers investigating Kv7-mediated vascular tone should select BMS-204352 over retigabine for superior potency and reduced compound consumption.
- [1] Jepps, T. A., Olesen, S. P., & Greenwood, I. A. (2013). The effects of structurally disparate Kv7 activators in the rat vasculature. British Journal of Pharmacology, 168(7), 1662-1674. View Source
